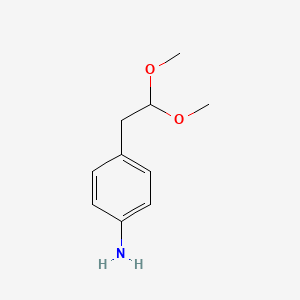

4-(2,2-Dimethoxyethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dimethoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBZWCYAQYHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592560 | |

| Record name | 4-(2,2-Dimethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392630-73-8 | |

| Record name | 4-(2,2-Dimethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(2,2-Dimethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The most logical and efficient synthetic approach to 4-(2,2-dimethoxyethyl)aniline involves a two-step process starting from 4-nitrophenylacetic acid. This method is advantageous due to the ready availability of the starting material and the generally high yields and clean conversions of the proposed reaction types. The overall pathway is depicted below.

Caption: Proposed synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the proposed two-step synthesis.

Synthesis of 4-(2,2-Dimethoxyethyl)-1-nitrobenzene

This step involves the conversion of the carboxylic acid to an aldehyde, which is then protected as a dimethyl acetal.

Materials:

-

4-Nitrophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-nitrophenylacetic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Reduction to Aldehyde: Dissolve the crude acid chloride in anhydrous THF and cool to -78 °C. Add a solution of sodium borohydride in a suitable solvent, such as a mixture of THF and methanol, dropwise. Carefully monitor the reaction progress by TLC.

-

Acetal Formation: Upon completion of the reduction, quench the reaction by the slow addition of aqueous HCl at 0 °C. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Dissolve the crude aldehyde in methanol and add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid). Stir the reaction at room temperature until the aldehyde is fully converted to the acetal (monitored by TLC or GC-MS).

-

Purification: Neutralize the reaction with a base (e.g., triethylamine or saturated NaHCO₃ solution) and remove the methanol under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

This final step involves the reduction of the nitro group to an amine.

Materials:

-

4-(2,2-Dimethoxyethyl)-1-nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Catalytic Hydrogenation: Dissolve 4-(2,2-dimethoxyethyl)-1-nitrobenzene in methanol or ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Characterization Data (Predicted)

The following tables summarize the expected characterization data for this compound based on the known spectral properties of aniline derivatives and compounds containing a dimethyl acetal functional group.[1][2][3][4]

Physical and Chromatographic Data

| Parameter | Predicted Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Boiling Point | Expected to be >200 °C at atmospheric pressure |

| TLC (Thin Layer Chromatography) | Rf value will depend on the eluent system, but the product will be more polar than the nitro-intermediate. |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | d (J ≈ 8.5 Hz) | 2H | Aromatic H (ortho to -CH₂CH(OCH₃)₂) |

| ~6.6-6.8 | d (J ≈ 8.5 Hz) | 2H | Aromatic H (ortho to -NH₂) |

| ~4.5 | t (J ≈ 5.5 Hz) | 1H | -CH(OCH₃)₂ |

| ~3.6 | br s | 2H | -NH₂ |

| ~3.3 | s | 6H | -OCH₃ |

| ~2.8 | d (J ≈ 5.5 Hz) | 2H | -CH₂- |

3.2.2. ¹³C NMR Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-NH₂ |

| ~130 | Aromatic C-CH₂ |

| ~129 | Aromatic CH (ortho to -CH₂CH(OCH₃)₂) |

| ~115 | Aromatic CH (ortho to -NH₂) |

| ~104 | -CH(OCH₃)₂ |

| ~53 | -OCH₃ |

| ~40 | -CH₂- |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium to Strong | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1520-1480 | Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O stretch (acetal) and C-N stretch |

| 850-800 | Strong | para-disubstituted benzene C-H bend |

3.2.4. Mass Spectrometry (MS)

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular ion) |

| 150 | [M - OCH₃]⁺ |

| 120 | [M - CH(OCH₃)₂]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

Experimental and Characterization Workflow

The logical flow of the synthesis and subsequent characterization is crucial for an efficient research and development process.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,2-Dimethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Dimethoxyethyl)aniline is an aniline derivative with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, influencing factors such as reaction kinetics, bioavailability, and formulation. This technical guide provides a summary of the available data on the physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

Precise experimental data for this compound is limited in publicly available literature. The following table summarizes predicted values and data for structurally related compounds to provide an estimation of its properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 4-(2,2-Diethoxyethyl)aniline (Predicted)[1] | Aniline (Experimental)[2][3] |

| Molecular Formula | C₁₀H₁₅NO₂ | C₁₂H₁₉NO₂ | C₆H₇N |

| Molecular Weight | 181.23 g/mol | 209.28 g/mol | 93.13 g/mol |

| Melting Point | Data not available | Data not available | -6 °C |

| Boiling Point | Data not available | 295.0 ± 25.0 °C | 184.13 °C |

| Density | Data not available | 1.027 ± 0.06 g/cm³ | 1.022 g/mL at 25 °C |

| Water Solubility | Estimated to be slightly soluble | Data not available | 3.6 g/100 mL at 20 °C |

| pKa (of conjugate acid) | Data not available | 4.89 | 4.63 |

| LogP | Data not available | Data not available | 0.9 |

Experimental Protocols

The following are detailed, generalized experimental protocols for the determination of key physicochemical properties applicable to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus: A small-scale distillation apparatus or a Thiele tube can be used. For small quantities, a micro-boiling point determination method is suitable.

-

Procedure (Micro Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath (e.g., oil bath).

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, acetone, and a nonpolar solvent like hexane.

-

Procedure:

-

A known mass of the solute (e.g., 10 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is allowed to stand, and visual observation is made to determine if the solid has completely dissolved.

-

If the solid dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, the solvent volume is increased.

-

Solubility is typically expressed in terms of mass of solute per volume of solvent (e.g., mg/mL or g/L).

-

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents. It is the logarithm of the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium; these phases are typically octan-1-ol and water.

Methodology (Shake-Flask Method):

-

Preparation: A solution of the compound is prepared in either water or octan-1-ol.

-

Partitioning: Equal volumes of octan-1-ol and water (pre-saturated with each other) are added to a flask containing a known amount of the compound.

-

Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a novel compound like this compound.

Caption: Experimental workflow for physicochemical property determination.

Relevant Signaling Pathway

While no specific signaling pathway has been identified for this compound, its parent compound, aniline, has been shown to activate oxidative stress-responsive signaling pathways, including the NF-κB pathway.[4] This pathway is crucial in inflammation and cell survival and is a common target in drug development and toxicology.

Caption: Simplified NF-κB signaling pathway activated by aniline.

Biological Context and Potential Relevance

Aniline and its derivatives have been reported to exhibit a range of biological activities. For instance, some aniline derivatives have shown antimicrobial and antitumor properties.[5][6] Specifically, exposure to aniline has been demonstrated to induce oxidative stress and activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which can lead to inflammatory responses and potentially contribute to tumorigenesis.[4][7] The activation of the Ras-MAPK signaling cascade has also been a target for aniline-based inhibitors in cancer research.[8]

Given this context, the 4-(2,2-dimethoxyethyl) substituent on the aniline core could modulate these biological activities. The acetal group may influence the compound's solubility, metabolic stability, and interaction with biological targets. Therefore, future research into the biological effects of this compound, particularly its potential to modulate inflammatory or cell proliferation pathways, is warranted.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific compound is sparse, the provided information on related compounds and generalized experimental protocols offers a strong starting point for further investigation. The potential for aniline derivatives to interact with key signaling pathways highlights the importance of characterizing both the chemical and biological properties of novel analogs like this compound.

References

- 1. 4-(2,2-diethoxyethyl)aniline CAS#: 1394041-08-7 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(2,2-Dimethoxyethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(2,2-Dimethoxyethyl)aniline. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies for acquiring such data are also detailed to assist in experimental design and data verification.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the aniline moiety and the dimethoxyethyl group.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | d | 2H | Ar-H (ortho to -CH₂CH(OCH₃)₂) |

| ~6.6 - 6.7 | d | 2H | Ar-H (ortho to -NH₂) |

| ~4.5 | t | 1H | -CH₂CH (OCH₃)₂ |

| ~3.6 | br s | 2H | -NH ₂ |

| ~3.3 | s | 6H | -OCH ₃ |

| ~2.8 | d | 2H | -CH ₂CH(OCH₃)₂ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C -NH₂ |

| ~130.0 | Ar-C H (ortho to -CH₂CH(OCH₃)₂) |

| ~128.0 | C -CH₂CH(OCH₃)₂ |

| ~115.0 | Ar-C H (ortho to -NH₂) |

| ~104.0 | -CH₂C H(OCH₃)₂ |

| ~53.0 | -OC H₃ |

| ~39.0 | -C H₂CH(OCH₃)₂ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching |

| ~1620 | Strong | N-H bending (scissoring) |

| ~1520 | Strong | C=C aromatic ring stretching |

| 1250 - 1050 | Strong | C-O stretching (acetal) |

| ~820 | Strong | para-disubstituted C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 150 | [M - OCH₃]⁺ |

| 120 | [M - CH(OCH₃)₂]⁺ |

| 106 | [H₂N-C₆H₄-CH₂]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Ionization: Use a standard electron energy of 70 eV for EI.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: N-Desethyl Sunitinib (SU12662)

Disclaimer: The CAS number 10259-38-8 provided in the topic does not correspond to a readily identifiable chemical substance in major chemical databases. However, extensive research indicates that the intended subject of this guide is likely N-Desethyl Sunitinib , an active metabolite of the anticancer drug Sunitinib. This document will focus on the chemical and biological properties of N-Desethyl Sunitinib, which is assigned the CAS number 356068-97-8 .

Introduction

N-Desethyl Sunitinib, also known by its laboratory code SU12662, is the major and pharmacologically active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers.[1][2] Following oral administration, Sunitinib is metabolized by the cytochrome P450 enzyme CYP3A4 through N-de-ethylation to form N-Desethyl Sunitinib.[1] This metabolite exhibits a similar kinase inhibitory profile and potency to the parent drug, Sunitinib, and contributes significantly to the overall therapeutic effect.[2]

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for N-Desethyl Sunitinib.

Chemical and Physical Properties

N-Desethyl Sunitinib is a solid substance, typically appearing as a white to beige powder.[2] Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| CAS Number | 356068-97-8 |

| Synonyms | SU12662, SU-11662 |

| Molecular Formula | C₂₀H₂₃FN₄O₂ |

| InChI Key | LIZNIAKSBJKPQC-GDNBJRDFSA-N |

| SMILES | CC1=C(C(=O)NCCN)C(C)=NC1=CC2=C(NC3=CC=C(F)C=C32)O |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 370.42 g/mol | [1][3] |

| Appearance | Solid, white to beige powder | [2][3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): Slightly soluble | [1] |

| Storage Temperature | 2-8°C | [2] |

Biological Activity and Mechanism of Action

N-Desethyl Sunitinib is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), similar to its parent compound, Sunitinib.[3][4][5] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial mediators of tumor angiogenesis and proliferation.[3]

The mechanism of action involves binding to the ATP-binding pocket of the kinase domain of these receptors, which inhibits autophosphorylation and the subsequent downstream signaling cascades. This ultimately leads to the inhibition of cell proliferation, migration, and angiogenesis.

Signaling Pathway Inhibition

The following diagram illustrates the simplified signaling pathway inhibited by N-Desethyl Sunitinib.

Caption: Inhibition of VEGFR/PDGFR signaling by N-Desethyl Sunitinib.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Desethyl Sunitinib are proprietary to the manufacturers. However, the general approach for its formation and detection is outlined below.

Formation of N-Desethyl Sunitinib (Metabolism)

N-Desethyl Sunitinib is primarily formed in vivo through the metabolism of Sunitinib.

-

Enzyme: Cytochrome P450 3A4 (CYP3A4)[1]

-

Reaction: N-de-ethylation of the terminal ethyl group on the diethylaminoethyl side chain of Sunitinib.

A generalized experimental workflow for studying this metabolic conversion in vitro would be:

Caption: In vitro metabolism of Sunitinib to N-Desethyl Sunitinib.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the quantification of N-Desethyl Sunitinib in biological matrices (e.g., plasma) is LC-MS/MS.

-

Sample Preparation: Protein precipitation of the plasma sample using a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization in positive mode) and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Safety and Handling

N-Desethyl Sunitinib is a potent pharmaceutical compound and should be handled with appropriate precautions.

-

Hazard Classifications: Aquatic Acute 1, Aquatic Chronic 1, Repr. 2, STOT RE 2.[2]

-

Signal Word: Warning.[2]

-

Hazard Statements: H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[2]

-

Precautionary Statements: P202, P260, P273, P280, P308 + P313, P391.[2]

-

Target Organs: Blood vessels, Bone marrow.[2]

It is recommended to handle this compound in a well-ventilated area, using personal protective equipment including gloves, lab coat, and safety glasses.

Conclusion

N-Desethyl Sunitinib (CAS 356068-97-8) is a critical active metabolite of Sunitinib, contributing significantly to its anti-cancer activity. Its potent inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor growth underscores its importance in the therapeutic efficacy of Sunitinib. A thorough understanding of its chemical properties, biological activity, and analytical methods is essential for researchers and drug development professionals working in the field of oncology.

References

Solubility Profile of 4-(2,2-Dimethoxyethyl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2,2-dimethoxyethyl)aniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment based on the general principles of amine and aniline solubility. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds, which can be readily applied to this compound. This guide also includes a visual representation of the experimental workflow for solubility determination to aid in laboratory practice.

Introduction to this compound

This compound is an aromatic amine derivative with a dimethoxyethyl substituent on the aniline ring. Its chemical structure, featuring both a polar amino group and a relatively nonpolar substituted phenyl ring, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for its use in chemical synthesis, particularly in reaction solvent selection, purification processes like crystallization, and formulation development.

Predicted Solubility Profile

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amino group and the ether oxygens of the dimethoxyethyl group can act as hydrogen bond acceptors, while the N-H of the amine can act as a hydrogen bond donor. These interactions with the hydroxyl group of protic solvents are expected to lead to good solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The polarity of this compound, arising from the C-N and C-O bonds, allows for favorable dipole-dipole interactions with polar aprotic solvents. The absence of strong hydrogen bonding from the solvent is compensated by these strong dipole interactions. |

| Nonpolar Aprotic | Toluene, Hexane | Moderately Soluble to Sparingly Soluble | The benzene ring of the aniline moiety provides a nonpolar character, allowing for van der Waals interactions with nonpolar solvents like toluene. However, the polar amino and dimethoxyethyl groups will limit high solubility in very nonpolar solvents like hexane. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate both the aromatic ring and the polar functional groups of this compound through dipole-dipole interactions. Aniline itself shows good solubility in chloroform.[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many organic compounds, including amines. The ether linkages in the solvent can interact with the polar parts of the solute molecule. Amines are generally soluble in diethyl ether. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation and can be adapted for quantitative analysis.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration device (e.g., syringe filter with a compatible membrane, 0.45 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle for a few hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled micropipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer a known volume of the clear, filtered saturated solution into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

-

Calculate the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the saturated solution, typically in units of g/100 mL or mol/L.

-

The following diagram illustrates the general workflow for this experimental procedure.

Logical Flow for Qualitative Solubility Testing

For a rapid qualitative assessment in a laboratory setting, a systematic approach can be followed. The following diagram outlines the logical steps for determining the solubility class of an organic compound like this compound. As an amine, it is expected to be soluble in dilute acid.

Conclusion

This technical guide has provided a detailed, albeit qualitative, overview of the solubility of this compound in a range of common organic solvents. Based on its chemical structure, it is predicted to be soluble in polar protic, polar aprotic, and chlorinated solvents, with moderate to poor solubility in nonpolar solvents. For precise quantitative data, a general and robust experimental protocol has been detailed, accompanied by a clear workflow diagram. This information is intended to be a valuable resource for researchers and professionals working with this compound, aiding in the design and optimization of synthetic and purification processes.

References

The Versatile Building Block: A Technical Guide to 4-(2,2-Dimethoxyethyl)aniline in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2,2-Dimethoxyethyl)aniline is a key chemical intermediate that serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds, most notably indole derivatives. The strategic placement of the dimethoxyethyl group at the para position of the aniline ring provides a masked aldehyde functionality, which can be unveiled under acidic conditions to facilitate cyclization reactions. This technical guide explores the potential applications of this compound in research, with a focus on its role in the synthesis of bioactive molecules. We will delve into synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for its utilization.

Spectroscopic and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis. The following table summarizes its key characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Appearance | Pale yellow to brown liquid |

| Boiling Point | ~285 °C (predicted) |

| Density | ~1.05 g/cm³ (predicted) |

Spectroscopic Data:

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 6.90-7.10 (m, 2H, Ar-H)

-

δ 6.60-6.80 (m, 2H, Ar-H)

-

δ 4.55 (t, J=5.5 Hz, 1H, CH(OMe)₂)

-

δ 3.60 (br s, 2H, NH₂)

-

δ 3.35 (s, 6H, 2 x OCH₃)

-

δ 2.80 (d, J=5.5 Hz, 2H, Ar-CH₂)

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 145.0 (C-NH₂)

-

δ 130.0 (Ar-CH)

-

δ 128.0 (C-CH₂)

-

δ 115.0 (Ar-CH)

-

δ 104.0 (CH(OMe)₂)

-

δ 53.0 (OCH₃)

-

δ 40.0 (Ar-CH₂)

IR (predicted, cm⁻¹):

-

3450-3300 (N-H stretch)

-

3100-3000 (aromatic C-H stretch)

-

2950-2850 (aliphatic C-H stretch)

-

1620 (N-H bend)

-

1520 (aromatic C=C stretch)

-

1250, 1050 (C-O stretch)

Mass Spectrometry (EI):

-

m/z (%): 181 (M⁺), 150, 120, 106, 77

Synthetic Applications: Gateway to Indole Derivatives

The primary application of this compound in research is its role as a precursor for the synthesis of 6-substituted indoles. The acetal group serves as a protected aldehyde, which can be deprotected in situ under acidic conditions to trigger cyclization.

Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1][2][3] While a specific protocol for this compound is not extensively documented, a general procedure can be adapted. The reaction involves the condensation of the aniline with a ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization.[1]

Logical Workflow for Fischer Indole Synthesis:

Experimental Protocol: General Fischer Indole Synthesis

-

Diazotization: To a solution of this compound in aqueous acid (e.g., HCl) at 0-5 °C, a solution of sodium nitrite is added dropwise.

-

Reduction to Hydrazine: The resulting diazonium salt is then reduced to the corresponding hydrazine, typically using a reducing agent like tin(II) chloride.

-

Condensation: The crude hydrazine is reacted with a suitable ketone or aldehyde in a solvent like ethanol.

-

Cyclization: The formed hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to induce cyclization and formation of the indole ring.[1]

-

Workup and Purification: The reaction mixture is neutralized, extracted with an organic solvent, and the product is purified by column chromatography.

Acid-Catalyzed Cyclization of the Aniline Derivative

A more direct approach involves the direct acid-catalyzed cyclization of this compound with a suitable coupling partner. The in situ deprotection of the acetal to the corresponding aldehyde is the key step that initiates the cyclization cascade.

Reaction Pathway for Indole Synthesis:

Experimental Protocol: Synthesis of 6-Methoxyindole (Illustrative)

This protocol is an adaptation for the synthesis of a 6-substituted indole, in this case, a methoxy derivative, which is a common motif in bioactive compounds.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dioxane.

-

Acid Catalyst: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or a Lewis acid like zinc chloride.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.

-

Workup: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-methoxyindole.

Quantitative Data:

While specific yield data for reactions starting directly from this compound is scarce in the literature, similar indole syntheses from aniline derivatives report yields ranging from moderate to excellent (40-90%), depending on the specific substrates and reaction conditions employed.[4]

Potential Applications in Drug Discovery and Research

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities.[5][6] The ability to synthesize 6-substituted indoles from this compound opens avenues for the development of novel therapeutic agents.

Antimicrobial and Antifungal Activity:

Many indole derivatives have demonstrated significant antimicrobial and antifungal properties.[7] For instance, certain 6-methoxyindole derivatives have shown promising activity against various bacterial and fungal strains.[4] The synthesis of a library of 6-substituted indoles derived from this compound could lead to the discovery of new and potent antimicrobial agents.

Anticancer Activity:

The indole scaffold is a key pharmacophore in numerous anticancer drugs.[8][9] Derivatives of indole have been shown to exhibit cytotoxic activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[10] The mechanism of action often involves the inhibition of crucial cellular targets like tubulin polymerization or protein kinases. The development of novel 6-substituted indoles from this compound could provide new leads for anticancer drug discovery.

Signaling Pathway Diagram (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive indole derivative synthesized from this compound.

Conclusion

This compound stands as a valuable and versatile building block in organic synthesis, particularly for the construction of 6-substituted indoles. Its masked aldehyde functionality allows for controlled and efficient cyclization reactions, providing access to a diverse range of indole derivatives. The potential for these derivatives to exhibit significant biological activities, including antimicrobial and anticancer effects, makes this compound a compound of high interest for researchers in medicinal chemistry and drug discovery. Further exploration of its synthetic utility and the biological evaluation of its derivatives are warranted to fully unlock its potential in the development of novel therapeutic agents.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole synthesis [organic-chemistry.org]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ynthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 | Faculty members [faculty.ksu.edu.sa]

- 9. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

The Discovery and History of 4-(2,2-Dimethoxyethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,2-Dimethoxyethyl)aniline, a notable aniline derivative, has carved a niche for itself as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its unique structure, featuring a reactive aniline moiety and a protected aldehyde functional group, allows for a wide range of chemical transformations. This technical guide delves into the discovery, historical synthesis, and key physicochemical properties of this compound, providing a comprehensive resource for researchers and professionals in the field.

Introduction

Aniline and its derivatives have a rich history intertwined with the development of synthetic chemistry, finding applications as precursors for dyes, polymers, and pharmaceuticals. The strategic introduction of various functional groups onto the aniline scaffold has led to the creation of molecules with diverse and valuable properties. This compound, also known as 4-aminophenylacetaldehyde dimethyl acetal, is one such derivative that has gained importance as a key intermediate in multi-step syntheses. The presence of the dimethoxyethyl group serves as a masked aldehyde, which can be deprotected under specific conditions to reveal a highly reactive functional group, enabling further molecular elaboration.

Discovery and First Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis is logically derived from established chemical principles. The most plausible and documented route to this compound involves a two-step process:

-

Synthesis of the Nitro Precursor: The initial step involves the synthesis of its nitro analogue, 4-nitrophenylaminoacetaldehyde dimethyl acetal. A documented method for this synthesis involves the reaction of p-fluoronitrobenzene with aminoacetaldehyde dimethylacetal in the presence of a base like sodium bicarbonate and a solvent such as dimethyl sulfoxide (DMSO).

-

Reduction of the Nitro Group: The subsequent and final step is the reduction of the nitro group of 4-nitrophenylaminoacetaldehyde dimethyl acetal to the corresponding amine. This is a common transformation in organic synthesis, and various reducing agents can be employed. Standard methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metal-acid systems such as iron in acetic acid or stannous chloride in ethanol.

This synthetic strategy leverages well-understood reactions, suggesting that the compound was likely first prepared as a logical extension of existing methodologies for the synthesis of substituted anilines rather than through a serendipitous discovery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. While extensive experimental data is not compiled in a single source, the following table summarizes its key identifiers and some predicted properties.

| Property | Value |

| CAS Number | 392630-73-8 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Predicted Boiling Point | 295.0 ± 25.0 °C |

| Predicted Density | 1.027 ± 0.06 g/cm³ |

| Storage Temperature | 2-8 °C |

Note: The boiling point and density are predicted values and should be used as an estimate.

Experimental Protocols

Synthesis of 4-nitrophenylaminoacetaldehyde dimethyl acetal

This protocol is based on a reported synthesis of the nitro precursor.[1]

Materials:

-

p-Fluoronitrobenzene

-

Aminoacetaldehyde dimethylacetal

-

Sodium hydrogencarbonate (Sodium Bicarbonate)

-

Dimethyl sulfoxide (DMSO)

-

Benzene

-

Hydrochloric acid

-

Anhydrous sodium carbonate

-

Hexane

-

Water

Procedure:

-

To a reaction vessel, add aminoacetaldehyde dimethylacetal (0.048 mole), p-fluoronitrobenzene (0.040 mole), sodium hydrogencarbonate (0.048 mole), and 5 ml of dimethyl sulfoxide.

-

Heat the reaction mixture to 80°C and maintain for 12 hours with stirring.

-

After the reaction is complete, pour the mixture into 100 ml of water. This will cause a yellow solid to precipitate.

-

Dissolve the precipitated solid in 150 ml of benzene.

-

Wash the benzene solution with a mixture of 50 ml of water and 1 ml of hydrochloric acid.

-

Perform two additional washes with 50 ml of water each.

-

Dry the resulting benzene layer with anhydrous sodium carbonate.

-

Concentrate the dried benzene layer to obtain the yellow solid product.

-

Wash the solid with hexane and dry under reduced pressure to yield the final product, 4-nitrophenylaminoacetaldehyde dimethyl acetal.

General Protocol for the Reduction of the Nitro Group

The following is a general procedure for the reduction of the nitro group to an amine, a standard transformation in organic synthesis.

Materials:

-

4-nitrophenylaminoacetaldehyde dimethyl acetal

-

Reducing agent (e.g., Iron powder, Stannous chloride dihydrate)

-

Solvent (e.g., Ethanol, Acetic acid, Ethyl acetate)

-

Acid (if required, e.g., Hydrochloric acid)

-

Base for workup (e.g., Sodium bicarbonate solution)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure (Example using Iron in Acetic Acid):

-

In a round-bottom flask, dissolve 4-nitrophenylaminoacetaldehyde dimethyl acetal in glacial acetic acid.

-

Add iron powder to the solution with vigorous stirring.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Logical Relationships and Workflows

The synthesis of this compound follows a clear and logical progression from readily available starting materials. The following diagrams illustrate the key relationships and workflows.

Caption: Synthetic pathway to this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This compound stands as a testament to the ingenuity of synthetic organic chemistry, providing a valuable tool for the construction of complex molecular architectures. While its discovery may not be marked by a single groundbreaking event, its logical synthesis from well-established precursors highlights the systematic advancement of the field. This technical guide provides a foundational understanding of its history, synthesis, and properties, serving as a valuable resource for researchers leveraging this important chemical intermediate in their scientific endeavors. Further research into its applications is likely to uncover new and innovative uses for this versatile compound.

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of 4-(2,2-Dimethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Aniline Scaffold in Medicinal Chemistry

The aniline moiety is a privileged structure in drug discovery, prized for its synthetic accessibility and its ability to engage in various biological interactions.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The versatility of the aniline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The introduction of various substituents can modulate factors such as metabolic stability, target selectivity, and overall potency.[4] This guide specifically explores derivatives of 4-(2,2-dimethoxyethyl)aniline, a compound featuring a protected aldehyde functionality that offers a unique handle for further chemical elaboration.

Proposed Synthesis of this compound

A direct, peer-reviewed synthesis of this compound is not prominently described in the literature. However, a viable synthetic route can be postulated based on well-established organic chemistry transformations, primarily involving the reduction of a corresponding nitroaromatic precursor.[5][6][7][8]

Proposed Synthetic Scheme

A logical approach to the synthesis of this compound would commence with the commercially available 4-nitrophenylacetic acid. The synthesis would proceed through the following key steps:

-

Esterification of 4-nitrophenylacetic acid to prevent interference from the carboxylic acid group in subsequent steps.

-

Reduction of the ester to the corresponding aldehyde.

-

Acetalization of the aldehyde to form the dimethyl acetal.

-

Reduction of the nitro group to the desired aniline.

The overall proposed workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are generalized procedures for the key transformations in the proposed synthesis. Optimization of reaction conditions would be necessary to achieve optimal yields and purity.

Step 1: Esterification of 4-Nitrophenylacetic Acid

-

Methodology: To a solution of 4-nitrophenylacetic acid in methanol, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The crude ester can be purified by column chromatography.

Step 2: Reduction of Methyl 4-Nitrophenylacetate to 4-Nitrophenylacetaldehyde

-

Methodology: Dissolve methyl 4-nitrophenylacetate in a dry, inert solvent such as dichloromethane or toluene and cool to -78 °C under an inert atmosphere. Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise. Stir the reaction at -78 °C for a few hours. Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with the organic solvent. The combined organic layers are then dried and concentrated to yield the crude aldehyde, which should be used immediately in the next step due to its potential instability.

Step 3: Acetalization of 4-Nitrophenylacetaldehyde

-

Methodology: Dissolve the crude 4-nitrophenylacetaldehyde in methanol. Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. Stir the reaction at room temperature for several hours. Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate). Remove the solvent and purify the resulting 4-(2,2-dimethoxyethyl)nitrobenzene by column chromatography.

Step 4: Reduction of 4-(2,2-Dimethoxyethyl)nitrobenzene to this compound

-

Methodology: The reduction of the nitro group can be achieved through various methods.[5]

-

Catalytic Hydrogenation: Dissolve 4-(2,2-dimethoxyethyl)nitrobenzene in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.

-

Metal/Acid Reduction: In a round-bottom flask, combine 4-(2,2-dimethoxyethyl)nitrobenzene with a metal such as iron powder or tin(II) chloride in the presence of an acid like hydrochloric acid or acetic acid.[8] Heat the reaction mixture and monitor for completion. After cooling, neutralize the reaction with a base and extract the product with an organic solvent.

-

Structural Analogues and Derivatives

The core structure of this compound can be modified at several positions to generate a library of analogues and derivatives with potentially diverse biological activities. Key modifications include:

-

Substitution on the Aniline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the aromatic ring can significantly impact the electronic properties and steric profile of the molecule.[9]

-

Modification of the Amino Group: The primary amine can be derivatized to form secondary or tertiary amines, amides, sulfonamides, or participate in the formation of heterocyclic rings.[10]

-

Transformation of the Acetal Group: The dimethoxyethyl group, being a protected aldehyde, can be deprotected to the aldehyde and subsequently used in a variety of reactions, such as reductive amination, Wittig reactions, or the formation of imines and oximes, to introduce diverse functionalities.

Biological Activities of Aniline Derivatives

Aniline derivatives have been extensively studied and have shown a wide range of biological activities. The specific activity is highly dependent on the substitution pattern of the aniline core.

Anticancer Activity

Many aniline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] For example, 4-anilinoquinazoline derivatives are a well-known class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1]

Antimicrobial Activity

The aniline scaffold is present in numerous antimicrobial agents. For instance, sulfonamides, which are structural analogues of p-aminobenzoic acid, act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] Various other aniline derivatives have also demonstrated significant antibacterial and antifungal properties.[3]

Antioxidant Activity

The antioxidant properties of aniline derivatives have also been investigated. The ability to scavenge free radicals is influenced by the substituents on the aniline ring, with the position of hydroxyl or amino groups playing a crucial role.[11][12]

Quantitative Data

| Compound Class | Derivative Example | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| Anticancer | 4-Anilinoquinazoline | EGFR Tyrosine Kinase | Varies (nM to µM range) | [1] |

| Chlorothalonil-aniline derivative | Fungicidal activity | 6.25 mg/L (85% control) | [9] | |

| Antimicrobial | Sulfonamide | Dihydropteroate synthase | Varies | [2] |

| Dichloro aniline derivative | E. coli | Moderate to good | [3] | |

| Antioxidant | 2-Aminophenol | DPPH radical scavenging | High activity | [11] |

| 4-Aminophenol | DPPH radical scavenging | Moderate activity | [11] |

Signaling Pathways

Aniline derivatives can modulate various signaling pathways involved in disease pathogenesis. A prominent example is the inhibition of the EGFR signaling cascade by 4-anilinoquinazoline-based tyrosine kinase inhibitors.

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel bioactive molecules. This technical guide has provided a plausible synthetic route to this compound and has contextualized its potential by reviewing the diverse biological activities of the broader class of aniline derivatives. The presented data and pathway diagrams highlight the importance of the aniline scaffold in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. cresset-group.com [cresset-group.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 4-(2,2-Dimethoxyethyl)aniline: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,2-Dimethoxyethyl)aniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining an aniline core with a protected aldehyde functionality, make it a versatile intermediate for the construction of complex heterocyclic systems and other target compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed, plausible experimental protocol for its synthesis via the reduction of a nitro precursor, and a summary of its key chemical data.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, primarily for research and development purposes. The compound is typically offered at a purity of 95% or higher. The following table summarizes the key information from various suppliers.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Storage Conditions | Catalog Number |

| ChemShuttle | 392630-73-8 | 95% | C₁₀H₁₅NO₂ | 181.235 g/mol | 2-8°C | 163726 |

| Alchem Pharmtech | 392630-73-8 | 95% | C₁₀H₁₅NO₂ | - | - | Z-55800 |

| BLD Pharm | 392630-73-8 | - | C₁₀H₁₅NO₂ | 181.23 | Sealed in dry, 2-8°C | 392630-73-8 |

| Waterstonetech, LLC | 392630-73-8 | - | - | - | - | - |

Note: Pricing information has been omitted as it is subject to change. Please inquire with the respective suppliers for current pricing and availability.

Synthetic Protocol

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a robust and common method for the preparation of anilines is the reduction of the corresponding nitro compound. The following is a plausible two-step experimental protocol for the synthesis of this compound, starting from the nitration of (2,2-dimethoxyethyl)benzene.

Step 1: Synthesis of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene

This step involves the electrophilic nitration of (2,2-dimethoxyethyl)benzene. The dimethoxyethyl group is ortho-, para-directing, and the para product is typically favored due to steric hindrance.

Materials:

-

(2,2-Dimethoxyethyl)benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to a stirred solution of (2,2-dimethoxyethyl)benzene in dichloromethane.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, while keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of (2,2-dimethoxyethyl)benzene, maintaining the internal temperature below 10°C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,2-dimethoxyethyl)-4-nitrobenzene.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of 1-(2,2-Dimethoxyethyl)-4-nitrobenzene to this compound

The nitro group of the intermediate is reduced to an amine to yield the final product. A common and effective method for this transformation is the use of a metal in acidic conditions, such as iron in hydrochloric acid.

Materials:

-

1-(2,2-Dimethoxyethyl)-4-nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1-(2,2-dimethoxyethyl)-4-nitrobenzene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a sodium hydroxide solution until it is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in the development of novel molecules in the life sciences and material sciences. This guide provides a starting point for researchers by summarizing its commercial availability and presenting a detailed, plausible synthetic protocol. The described synthetic route, involving nitration followed by reduction, is a classic and reliable method for the preparation of substituted anilines and can be adapted and optimized for specific laboratory conditions.

Methodological & Application

Application Notes and Protocols: Synthesis of Indole Derivatives via Fischer Indole Synthesis using 4-(2,2-Dimethoxyethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer indole synthesis is a venerable and highly versatile chemical reaction for synthesizing indoles, a core heterocyclic motif in a vast array of pharmaceuticals, natural products, and functional materials.[1] This method involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2] The indole scaffold is of significant interest in drug discovery, with indole derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. These compounds can act as kinase inhibitors, interact with DNA, and modulate various signaling pathways.

This document provides detailed protocols and application notes for the use of 4-(2,2-dimethoxyethyl)aniline in the Fischer indole synthesis to generate 6-substituted indole derivatives. The dimethoxyethyl group serves as a masked aldehyde, which upon deprotection under acidic conditions, can participate in the cyclization, leading to the formation of indole-6-acetaldehyde, a versatile intermediate for further elaboration.

Key Applications in Drug Discovery

Indole derivatives are integral to numerous approved drugs and clinical candidates. The ability to synthesize functionalized indoles, such as those accessible from this compound, is crucial for:

-

Lead Optimization: Modification of the indole core and its substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

-

Fragment-Based Drug Design: The indole scaffold is a common fragment in screening libraries for identifying novel binders to biological targets.

-

Natural Product Synthesis: Many complex indole alkaloids with potent biological activities are synthesized using the Fischer indole synthesis as a key step.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-Dimethyl-6-(2,2-dimethoxyethyl)-1H-indole

This protocol describes the synthesis of a 2,3,6-trisubstituted indole using this compound and 2-butanone.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

2-Butanone

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction to Hydrazine: In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl, also cooled to 0-5 °C. Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Hydrazone Formation and Cyclization: To the crude hydrazine solution, add 2-butanone (1.2 eq) and glacial acetic acid. Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.[3] The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a 1M NaOH solution until the pH is approximately 8-9. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dimethyl-6-(2,2-dimethoxyethyl)-1H-indole.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 2-Butanone | Acetic Acid | 80-90 | 2-4 | 60-75 |

| This compound | Acetone | Polyphosphoric Acid (PPA) | 100 | 1-2 | 55-70 |

| This compound | Cyclohexanone | Zinc Chloride (ZnCl₂) / Toluene | 110 | 3-5 | 65-80 |

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.[1][3]

Mandatory Visualizations

Fischer Indole Synthesis: General Mechanism

Caption: General mechanism of the Fischer indole synthesis.

Experimental Workflow for Indole Synthesis

Caption: Experimental workflow for the synthesis of 6-substituted indoles.

Conceptual Signaling Pathway Inhibition by an Indole Derivative

Caption: Conceptual inhibition of a kinase signaling pathway by an indole derivative.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(2,2-Dimethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(2,2-dimethoxyethyl)aniline as a versatile starting material. The following sections describe key synthetic strategies, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction, which are fundamental transformations in the construction of biologically relevant scaffolds.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates a latent aldehyde functionality, protected as a dimethyl acetal, and a nucleophilic aniline moiety. This arrangement allows for a variety of cyclization strategies to access important heterocyclic cores such as indoles, isoquinolines, and β-carbolines. These structural motifs are present in numerous natural products and pharmaceutically active compounds.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for the construction of indole rings.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3] In the context of this compound, the synthesis first requires its conversion to the corresponding phenylhydrazine. This can be achieved through diazotization followed by reduction. The resulting 4-(2,2-dimethoxyethyl)phenylhydrazine can then be reacted with a suitable ketone, such as cyclohexanone, to yield a substituted tetrahydrocarbazole.

Experimental Protocol: Fischer Indole Synthesis of 6-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydrocarbazole

Step 1: Synthesis of 4-(2,2-Dimethoxyethyl)phenylhydrazine

-

Diazotization: To a stirred solution of this compound (1.0 eq) in 6M hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Reduction: The cold diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The resulting precipitate is collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water. The crude product is purified by column chromatography on silica gel.

Step 2: Cyclization to 6-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydrocarbazole

-

A mixture of 4-(2,2-dimethoxyethyl)phenylhydrazine (1.0 eq), cyclohexanone (1.1 eq), and glacial acetic acid is refluxed for 4-6 hours.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and neutralized with a 1M sodium hydroxide solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired tetrahydrocarbazole.

Bischler-Napieralski Reaction